molecular formula C11H14O3 B13252894 3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13252894
M. Wt: 194.23 g/mol
InChI Key: SCKGNZHPGYOBQH-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with chloroacetic acid, followed by hydrolysis to yield the desired hydroxy acid. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or distillation to obtain the pure compound. The choice of solvents and catalysts can be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-(2,5-Dimethylphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,5-Dimethylphenyl)-2-hydroxypropanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
  • 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxychromen-4-one

Uniqueness

3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

SCKGNZHPGYOBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)O)O

Origin of Product

United States

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